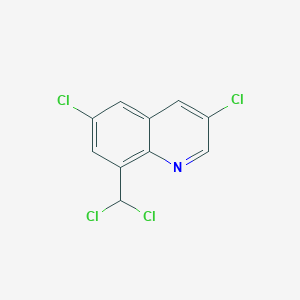

3,6-Dichloro-8-(dichloromethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dichloro-8-(dichloromethyl)quinoline is a chemical compound with the molecular formula C10H5Cl4N . It has a molecular weight of 280.97 .

Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-8-(dichloromethyl)quinoline contains a total of 21 bonds, including 16 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis

3,6-Dichloro-8-(dichloromethyl)quinoline is a neat compound . It contains a total of 20 atoms, including 5 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Chlorine atoms .Aplicaciones Científicas De Investigación

Selective Catalytic Oxidation

The compound can be selectively oxidized to produce high value-added derivatives . For instance, it can be selectively catalyzed into quinclorac, a herbicide, using a CoPc-Mn (OAc)2-HBr non-noble metal catalyst . The conversion rate can reach up to 59.3% .

Synthesis of Quinclorac

Quinclorac is an important precursor for pharmaceutical, agricultural, and synthetic chemistry . The synthesis of quinclorac via condensation, chlorination, and oxidative hydrolysis often uses homogeneous catalysts and strong acid oxidant agents . The compound “3,6-Dichloro-8-(dichloromethyl)quinoline” can be used in the synthesis of quinclorac .

Development of Advanced Catalysts

The study of the selective catalytic oxidation of “3,6-Dichloro-8-(dichloromethyl)quinoline” can provide insights into the design of advanced catalysts in homogeneous catalysis . This can lead to the development of more efficient and environmentally friendly catalysts .

Understanding of Catalytic Oxidation Mechanism

The catalytic oxidation mechanism during the synthesis of quinclorac can be better understood by studying the selective catalytic oxidation of "3,6-Dichloro-8-(dichloromethyl)quinoline" . This can shed light on the deep understanding of catalytic oxidation mechanisms .

Applications in Photovoltaic Cells

Quinoline derivatives, including “3,6-Dichloro-8-(dichloromethyl)quinoline”, have applications in photovoltaic cells . Their properties such as absorption spectra and energy levels make them suitable for use in photovoltaic applications .

Green Chemistry

The compound can be used in green chemistry applications. For instance, it can be used in the synthesis of quinclorac using oxygen as an oxidant, which is an inexpensive and green alternative to strong acid oxidants .

Safety and Hazards

Mecanismo De Acción

Mode of Action

A related compound, 3,7-dichloro-8-dichloro methyl quinoline (3,7-d-8-dmq), has been studied for its selective catalytic oxidation properties

Biochemical Pathways

The biochemical pathways affected by 3,6-Dichloro-8-(dichloromethyl)quinoline are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.

Propiedades

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-8-(dichloromethyl)quinoline | |

CAS RN |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)